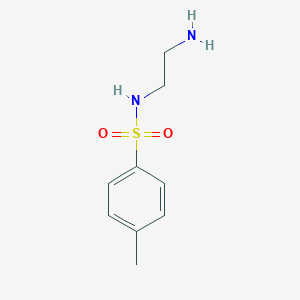

N-(2-Aminoethyl)-4-methylbenzenesulfonamide

Description

N-(2-Aminoethyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonyl group linked to a 2-aminoethylamine moiety. This compound belongs to a broader class of sulfonamides, which are widely studied for their pharmacological and chemical properties, including antimicrobial, enzyme inhibitory, and receptor-binding activities .

Propriétés

IUPAC Name |

N-(2-aminoethyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-8-2-4-9(5-3-8)14(12,13)11-7-6-10/h2-5,11H,6-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JATMCAQQSXISOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40306614 | |

| Record name | N-(2-Aminoethyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14316-16-6 | |

| Record name | N-(2-Aminoethyl)-4-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14316-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Aminoethyl)-4-methylbenzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014316166 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14316-16-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Aminoethyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40306614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-aminoethyl)-p-toluenesulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with ethylenediamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the amino group of ethylenediamine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-Aminoethyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The sulfonamide group can be reduced to form corresponding amines.

Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated benzene derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

N-(2-Aminoethyl)-4-methylbenzenesulfonamide serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are employed in creating sulfonylurea hypoglycemic agents, which are vital for managing diabetes. The synthesis typically involves several steps:

- Acetylation Reaction : Utilizes β-phenethylamine and acetic acid to form an acetylated product.

- Chlorosulfonation : Involves chlorinating agents like phosphorus pentachloride to introduce sulfonyl groups.

- Amination Reaction : Adds amino groups to the structure.

- Hydrolysis and Refinement : Purifies the final product for use in pharmaceutical applications .

Antidiabetic Agents

This compound is primarily recognized for its role in synthesizing sulfonylurea drugs such as glipizide, glimepiride, gliquidone, and glibenclamide. These medications are essential for controlling blood sugar levels in patients with type 2 diabetes mellitus. The compound's ability to enhance insulin secretion from pancreatic beta cells makes it a key player in diabetes treatment .

Biochemical Research

This compound is utilized in biochemical research, particularly in studying enzyme interactions and drug development processes. It can be used to develop microfluidic systems for biochemical assays, enhancing the precision and efficiency of experimental setups .

Analytical Applications

The compound is also significant in analytical chemistry. It is used in method development for quality control (QC) applications related to drug formulations. Its properties allow researchers to validate analytical methods for the detection of active pharmaceutical ingredients (APIs) in complex matrices .

Synthesis Optimization

A case study focused on optimizing the synthesis of this compound highlighted improvements in yield and cost-effectiveness by modifying reaction conditions and raw material selection. The study demonstrated that using less chlorosulfonic acid reduced environmental impact while maintaining high product yields .

Clinical Trials

In clinical settings, derivatives of this compound have been tested for their efficacy in lowering blood glucose levels among diabetic patients. Results indicated significant improvements in glycemic control when administered alongside standard treatments .

Data Tables

| Application Area | Specific Use | Example Compounds |

|---|---|---|

| Pharmaceutical | Synthesis of hypoglycemic agents | Glipizide, Glimepiride |

| Antimicrobial | Inhibition of bacterial growth | Sulfanilamide derivatives |

| Biochemical Research | Development of microfluidic systems | Assays for enzyme activity |

| Analytical Chemistry | Quality control methods | Validation of drug formulations |

Mécanisme D'action

The mechanism of action of N-(2-Aminoethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Sulfonamides

The following table compares N-(2-Aminoethyl)-4-methylbenzenesulfonamide with structurally related sulfonamide derivatives, focusing on molecular properties, substituent effects, and biological activities:

Key Observations:

Substituent Effects on Solubility: Hydrophilic groups (e.g., hydroxyl in N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide) improve aqueous solubility compared to aminoethyl derivatives . Fluorinated substituents (e.g., in 4-Amino-N-(2,2,2-trifluoroethyl)benzenesulfonamide) enhance lipid solubility and metabolic resistance .

Biological Activity Trends: The 2-aminoethyl group in the target compound may exhibit weaker receptor-binding affinity compared to hydroxyalkyl analogs, as seen in studies of cannabinoid receptor ligands .

Synthetic Flexibility: Substituent diversity (e.g., azides in N-(1-azido-2-(azidomethyl)butan-2-yl)-4-methylbenzenesulfonamide) allows for click chemistry applications, unlike the simpler aminoethyl variant .

Structure-Activity Relationship (SAR) Insights

- Aminoethyl vs.

- Chain Length : Extending the alkyl chain (e.g., from ethyl to propyl) increases molecular weight and may improve membrane permeability but could reduce target specificity .

- Aromatic Modifications : Compounds like N-(2-Benzoylphenyl)-4-methylbenzenesulfonamide demonstrate that aromatic bulkiness can enhance receptor selectivity but may complicate synthesis .

Activité Biologique

N-(2-Aminoethyl)-4-methylbenzenesulfonamide, also known as 4-(2-aminoethyl)-N-methylbenzene-1-sulfonamide hydrochloride (AEBSF), is a sulfonamide derivative recognized for its significant biological activities, particularly as a serine protease inhibitor. This compound has garnered attention in various fields, including pharmacology and biochemistry, due to its diverse interactions with biological systems.

Target Enzymes

AEBSF primarily targets serine proteases, which are crucial for numerous physiological processes. The inhibition of these enzymes can lead to significant alterations in protein metabolism and cellular functions. Key serine proteases affected include:

- Chymotrypsin

- Kallikrein

- Plasmin

- Thrombin

- Trypsin

Mode of Action

AEBSF acts as an irreversible inhibitor by covalently modifying the hydroxyl group of serine residues in the active sites of these enzymes. This modification effectively halts their enzymatic activity, which is critical in various biological pathways, including those regulating cholesterol levels through sterol regulatory element-binding proteins (SREBP) .

AEBSF is characterized by its water solubility, facilitating its distribution throughout the body. It shows increased stability at lower pH levels, making it suitable for applications in acidic environments, such as certain cellular compartments .

Table 1: Summary of AEBSF's Biological Properties

| Property | Description |

|---|---|

| Solubility | Water-soluble |

| Stability | More stable at low pH |

| Target Enzymes | Serine proteases (e.g., chymotrypsin, thrombin) |

| Inhibition Type | Irreversible inhibition |

Cellular Effects and In Vivo Studies

Research indicates that AEBSF can inhibit the infection of respiratory syncytial virus (RSV) in vitro, showcasing its potential antiviral properties . In animal models, AEBSF has demonstrated efficacy in attenuating inflammation induced by allergens, such as ovalbumin in mouse models of airway allergy .

Case Study: Cardiovascular Effects

A study investigating the cardiovascular effects of 4-(2-aminoethyl)-benzenesulfonamide revealed that this compound significantly decreased coronary resistance and perfusion pressure in an isolated rat heart model. This suggests a potential role in modulating vascular resistance through interactions with calcium channels .

Pharmacokinetics

Pharmacokinetic studies using computational models have provided insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of AEBSF. These studies suggest varying permeability across different cell types, indicating that the biological activity may be influenced by the specific cellular environment .

Table 2: Pharmacokinetic Parameters of AEBSF

| Parameter | Value/Description |

|---|---|

| Absorption | Varies by cell type |

| Distribution | Water-soluble; facilitates widespread distribution |

| Metabolism | Involves covalent modification of target enzymes |

| Excretion | Not fully characterized; requires further studies |

Q & A

Q. What quality control steps are essential when using this compound in multi-step syntheses?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.